molecular formula C9H12N2Na3O15P3 B127791 Uridine 5'-triphosphate sodium CAS No. 19817-92-6

Uridine 5'-triphosphate sodium

Cat. No.: B127791
CAS No.: 19817-92-6
M. Wt: 550.09 g/mol
InChI Key: MMJGIWFJVDOPJF-LLWADOMFSA-K
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Description

Pyrimidine nucleoside triphosphate. Precursor in the enzymatic biosynthesis of RNA. P2Y receptor agonist, used to study ion transport functions of P2Y2 receptors on rat basolateral membranes.

Biochemical Analysis

Biochemical Properties

Uridine-5’-triphosphoric acid trisodium salt is essential in biochemical reactions, particularly in the synthesis of RNA during transcription. It serves as a substrate for RNA polymerase, facilitating the incorporation of uridine into the growing RNA chain . Additionally, this compound interacts with enzymes such as CTP synthetase, converting UTP to CTP, which is vital for DNA synthesis and repair . Uridine-5’-triphosphoric acid trisodium salt also activates substrates in metabolic reactions, forming UDP-glucose and other nucleotide sugars essential for glycogen synthesis and glycosylation processes .

Cellular Effects

Uridine-5’-triphosphoric acid trisodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an agonist for P2Y receptors, particularly P2Y2 and P2Y4, which are involved in mediating responses to extracellular nucleotides . This interaction leads to the activation of intracellular signaling cascades, affecting processes such as calcium mobilization, cell proliferation, and differentiation . Additionally, Uridine-5’-triphosphoric acid trisodium salt has been shown to enhance antibody production in immune cells and promote injury repair in Schwannoma cells .

Molecular Mechanism

At the molecular level, Uridine-5’-triphosphoric acid trisodium salt exerts its effects through binding interactions with specific receptors and enzymes. It binds to P2Y receptors, triggering downstream signaling pathways that result in various cellular responses . This compound also participates in enzyme-catalyzed reactions, such as the conversion of UTP to CTP by CTP synthetase . Furthermore, Uridine-5’-triphosphoric acid trisodium salt influences gene expression by acting as a substrate for RNA polymerase during transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine-5’-triphosphoric acid trisodium salt can vary over time. The compound is relatively stable when stored under appropriate conditions, such as in a freezer at -20°C . Its stability can be affected by factors such as temperature and pH. Long-term studies have shown that Uridine-5’-triphosphoric acid trisodium salt can influence cellular functions over extended periods, including sustained activation of signaling pathways and prolonged effects on gene expression .

Dosage Effects in Animal Models

The effects of Uridine-5’-triphosphoric acid trisodium salt in animal models are dose-dependent. At lower doses, the compound can enhance cellular functions such as calcium mobilization and cell proliferation . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . Studies have shown that the threshold for these effects varies depending on the specific animal model and experimental conditions .

Metabolic Pathways

Uridine-5’-triphosphoric acid trisodium salt is involved in several metabolic pathways. It participates in the synthesis of nucleotide sugars, such as UDP-glucose, which are crucial for glycogen synthesis and glycosylation reactions . Additionally, it plays a role in the production of CTP, which is essential for DNA synthesis and repair . The compound also contributes to the regulation of metabolic flux and the maintenance of cellular energy balance .

Transport and Distribution

Within cells and tissues, Uridine-5’-triphosphoric acid trisodium salt is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via nucleotide transporters and localized to various cellular compartments . The compound’s distribution is influenced by factors such as its concentration, the presence of binding proteins, and the cellular environment .

Subcellular Localization

Uridine-5’-triphosphoric acid trisodium salt is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the cytosol, where it participates in RNA synthesis and other metabolic processes . Additionally, the compound can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals . This subcellular localization is crucial for its function and regulation within the cell .

Properties

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJGIWFJVDOPJF-LLWADOMFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Na3O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19817-92-6
Record name Uridine 5'-triphosphate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 5'-(disodium dihydrogen triphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URIDINE 5'-TRIPHOSPHATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM3E161I3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there any research on the use of Uridine 5'-triphosphate sodium in dental implantology?

A2: While one of the provided abstracts mentions "Uridine 5' triphosphate sodium in dental implantology" [], no further details are available in the provided information. The abstract lacks specific findings and conclusions about the compound's role or effectiveness in dental implantology. Therefore, further research is needed to explore this potential application.

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